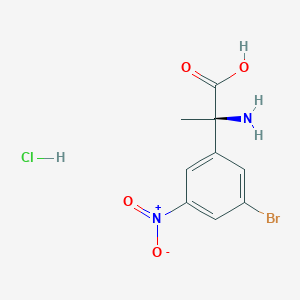
(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride is a complex organic compound that features both amino and nitro functional groups
Méthodes De Préparation
The synthesis of (2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of a suitable aromatic precursor followed by nitration. The amino group is introduced through a reductive amination process. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid under controlled conditions .
Analyse Des Réactions Chimiques
This compound can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Applications De Recherche Scientifique
(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the nitro and bromo groups can participate in various electronic interactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar compounds include:
(2R)-2-amino-2-(3-chloro-5-nitrophenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-amino-2-(3-bromo-5-methylphenyl)propanoic acid:
Propriétés
Formule moléculaire |
C9H10BrClN2O4 |
|---|---|
Poids moléculaire |
325.54 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O4.ClH/c1-9(11,8(13)14)5-2-6(10)4-7(3-5)12(15)16;/h2-4H,11H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Clé InChI |
ZHRGLIYHXQIORE-SBSPUUFOSA-N |
SMILES isomérique |
C[C@@](C1=CC(=CC(=C1)Br)[N+](=O)[O-])(C(=O)O)N.Cl |
SMILES canonique |
CC(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclopenta-1,3-diene;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B13902866.png)
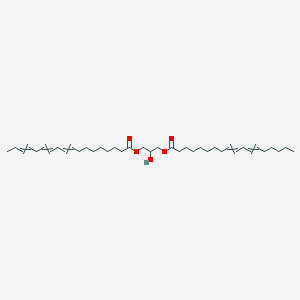

![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
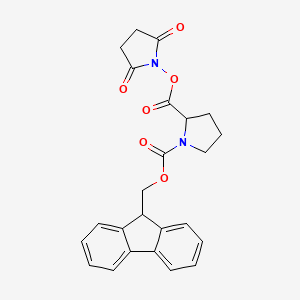

![Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)
![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)
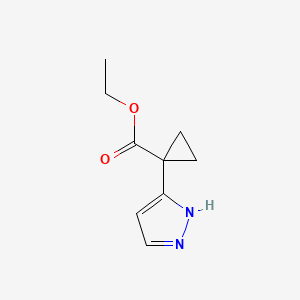
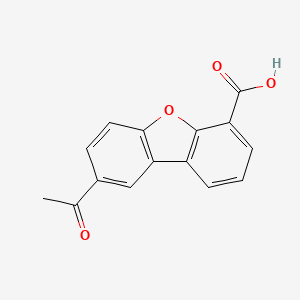
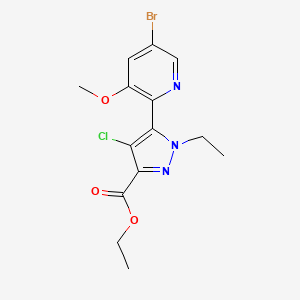
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13902934.png)
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)
